5-(2-fluorophenyl)-4-hydroxy-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
5-(2-Fluorophenyl)-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused to a pyridine ring. The presence of fluorine and phenyl groups enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials such as 2-aminopyridine and 2-fluorobenzaldehyde under specific conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of high-pressure reactors can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
5-(2-Fluorophenyl)-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione primarily involves the inhibition of PARP-1. PARP-1 is a DNA-binding protein that plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP-1, this compound prevents the repair of DNA damage, leading to cell death, particularly in cancer cells that rely heavily on PARP-1 for survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms within the rings.
Pyrano[2,3-d]pyrimidine-2,4-dione: Another related compound with a fused pyrimidine ring, known for its PARP-1 inhibitory activity.
Uniqueness
5-(2-Fluorophenyl)-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The combination of fluorine and phenyl groups contributes to its potent inhibitory effects on PARP-1, making it a promising candidate for anticancer research .
Properties
Molecular Formula |
C19H14FN3O2 |
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Molecular Weight |
335.3 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-2-phenyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C19H14FN3O2/c20-14-9-5-4-8-12(14)13-10-15(24)21-18-16(13)19(25)23-17(22-18)11-6-2-1-3-7-11/h1-9,13H,10H2,(H2,21,22,23,24,25) |
InChI Key |
HJXZIKAEEAVRPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(NC2=O)C3=CC=CC=C3)C4=CC=CC=C4F |
Origin of Product |
United States |
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